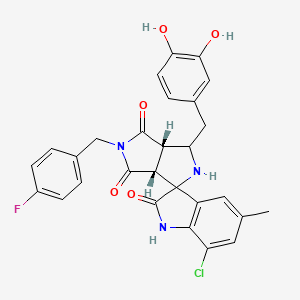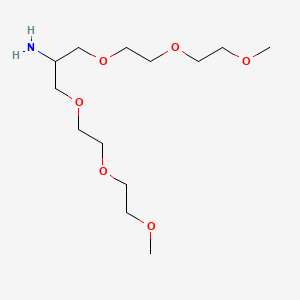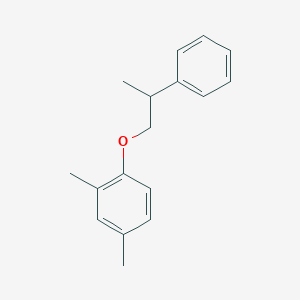
2,4-Dimethyl-1-(2-phenylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-(2-phenylpropoxy)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, characterized by the presence of two methyl groups at positions 2 and 4, and a 2-phenylpropoxy group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene typically involves the alkylation of 2,4-dimethylphenol with 2-phenylpropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1-(2-phenylpropoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-(2-phenylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions, while the phenylpropoxy group can engage in hydrophobic interactions with target molecules. These interactions can influence the compound’s biological activity and its role in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenol: Lacks the phenylpropoxy group, making it less hydrophobic.
2-Phenylpropyl Bromide: Used as a precursor in the synthesis of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene.
2,4-Dimethyl-1-(2-phenylethoxy)benzene: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
This compound is unique due to the combination of its methyl and phenylpropoxy substituents, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Propiedades
Número CAS |
921762-03-0 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-(2-phenylpropoxy)benzene |
InChI |
InChI=1S/C17H20O/c1-13-9-10-17(14(2)11-13)18-12-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3 |
Clave InChI |
PLHMCQODUAMBII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620176.png)
![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
![2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12620191.png)

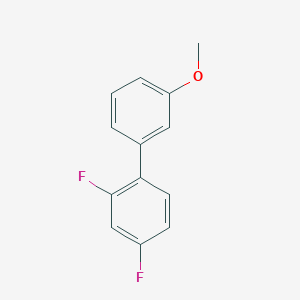
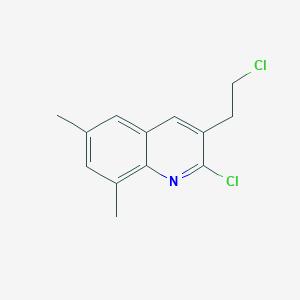
![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
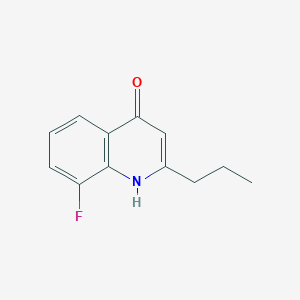
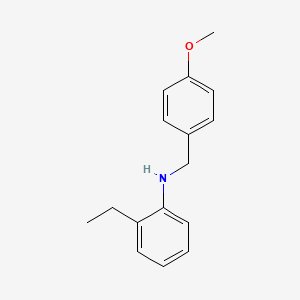
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)

